Incadronate disodium hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H19NNa2O7P2 |
|---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate |
InChI |
InChI=1S/C8H19NO6P2.2Na.H2O/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;;1H2/q;2*+1;/p-2 |
InChI Key |
ZZFKAZHZSSJSSE-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |
Synonyms |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origin of Product |
United States |
Mechanistic Elucidation of Incadronate Disodium Hydrate at Molecular and Cellular Levels
Fundamental Principles of Nitrogen-Containing Bisphosphonate Action
The therapeutic efficacy of incadronate (B8117867) disodium (B8443419) hydrate (B1144303) is rooted in the fundamental properties shared by nitrogen-containing bisphosphonates. These properties dictate their targeted delivery to bone tissue and their subsequent potent antiresorptive activity.
Structural Analogy to Pyrophosphate and Metabolic Stability
Bisphosphonates, including incadronate, are synthetic analogs of inorganic pyrophosphate, a naturally occurring compound involved in bone metabolism. patsnap.comnps.org.au A key structural feature of bisphosphonates is the substitution of the oxygen atom in the P-O-P bond of pyrophosphate with a carbon atom, creating a P-C-P backbone. wikipedia.orgfrontiersin.org This structural alteration renders bisphosphonates resistant to enzymatic hydrolysis, unlike pyrophosphate which is rapidly broken down. wikipedia.orgnih.gov This inherent metabolic stability ensures their prolonged presence and activity within the body. wikipedia.org
High Affinity for Hydroxyapatite and Targeted Bone Accumulation
A crucial characteristic of bisphosphonates is their strong affinity for hydroxyapatite, the primary mineral component of bone. patsnap.compnas.org This affinity is conferred by the two phosphonate (B1237965) groups (P-C-P structure), which act as a "bone hook," enabling the molecule to bind effectively to calcium ions within the bone matrix. wikipedia.orgtg.org.au This strong binding capacity leads to the selective accumulation of bisphosphonates at sites of active bone remodeling, where they are subsequently taken up by osteoclasts during the process of bone resorption. pnas.orgnih.gov Incadronate, once administered, concentrates in the bone, its target organ. nih.gov
Inhibition of Osteoclast-Mediated Bone Resorption
The primary cellular target of incadronate disodium hydrate is the osteoclast. patsnap.comnih.gov By interfering with key cellular processes within these bone-resorbing cells, incadronate effectively halts their activity and can induce programmed cell death (apoptosis). patsnap.compatsnap.com
Disruption of the Mevalonate (B85504) Pathway
Nitrogen-containing bisphosphonates, including incadronate, exert their effects by disrupting the mevalonate pathway, a critical metabolic cascade for the production of cholesterol and various isoprenoid lipids. patsnap.comaacrjournals.org This pathway is essential for the proper functioning and survival of osteoclasts. patsnap.com
The specific molecular target of incadronate and other nitrogen-containing bisphosphonates within the mevalonate pathway is the enzyme farnesyl pyrophosphate synthase (FPPS). patsnap.comaacrjournals.org FPPS is a key enzyme responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). frontiersin.org Research has shown a strong correlation between the potency of nitrogen-containing bisphosphonates in inhibiting FPPS and their antiresorptive efficacy. pnas.org For instance, incadronate has demonstrated potent inhibitory activity against FPPS. rospatent.gov.ru
Table 1: Inhibitory Concentration (IC50) of Various Bisphosphonates on Human Recombinant FPPS
| Bisphosphonate | IC50 (nM) |
|---|---|
| Risedronate | 3.9 nih.gov |
| Zoledronate | Potent inhibitor pnas.org |
| Alendronate | 460 nih.gov |
| Pamidronate | 500 nih.gov |
| Incadronate | 1600 (1.6 µM) rospatent.gov.ru |
| Etidronate | 80,000 (80 µM) nih.gov |
| Clodronate | No inhibition nih.gov |
This table provides the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the bisphosphonate required to inhibit 50% of the FPPS enzyme activity. A lower IC50 value signifies greater potency.
The inhibition of FPPS by incadronate leads to a depletion of FPP and GGPP. aacrjournals.org These isoprenoid lipids are crucial for a post-translational modification process known as prenylation, which involves the attachment of these lipid moieties to small GTPase signaling proteins, such as Ras, Rho, and Rac. nih.govnih.gov Prenylation is essential for the proper localization and function of these proteins, which regulate critical cellular processes in osteoclasts, including cytoskeletal organization, membrane ruffling, and vesicular trafficking. tg.org.aunih.gov By preventing the prenylation of these small GTPases, incadronate disrupts these vital functions, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption. patsnap.comaacrjournals.org
This compound, a potent nitrogen-containing bisphosphonate, exerts its primary therapeutic effects by targeting osteoclasts, the cells responsible for bone resorption. Its mechanism of action is multifaceted, involving direct interference with osteoclast function and viability, as well as indirect modulation of other bone cells.
Consequences for Osteoclast Function and Viability
The profound impact of incadronate on osteoclasts stems from its ability to disrupt essential cellular processes, leading to both functional impairment and programmed cell death.
Alterations in Osteoclast Cytoskeletal Organization and Vesicular Trafficking
This compound fundamentally alters the intricate cytoskeletal architecture of osteoclasts, which is critical for their bone-resorbing activity. patsnap.compatsnap.com As a nitrogen-containing bisphosphonate, its primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. patsnap.comresearchgate.net Inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pnas.org These molecules are necessary for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins like Rho, Rac, and Rab. pnas.orgtandfonline.com
The proper function of these GTPases is indispensable for the organization of the osteoclast cytoskeleton, particularly the formation and maintenance of the ruffled border and the sealing zone. pnas.orgtandfonline.com The ruffled border is a highly convoluted membrane structure that dramatically increases the surface area for the secretion of protons and lysosomal enzymes to dissolve bone mineral and degrade the organic matrix. tandfonline.com The sealing zone is a dense ring of F-actin-rich podosomes that ensures the tight adhesion of the osteoclast to the bone surface, creating a contained resorption lacuna. tandfonline.comdrugbank.com
By inhibiting the prenylation of these critical small GTPases, incadronate disrupts their localization and function, leading to a disorganized cytoskeleton. patsnap.compatsnap.com This manifests as the disappearance of the characteristic ruffled border, causing the osteoclast to detach from the bone surface and cease its resorptive activity. pnas.orgdrugbank.comjci.org Furthermore, vesicular trafficking, a process heavily reliant on Rab proteins for the transport of lysosomes to the ruffled border, is severely impaired. pnas.orgnih.gov
Table 1: Impact of Incadronate on Osteoclast Cytoskeletal Components and Processes
| Cellular Component/Process | Effect of Incadronate | Consequence for Osteoclast Function |
|---|---|---|
| Farnesyl Pyrophosphate Synthase (FPPS) | Inhibition | Disruption of the mevalonate pathway |
| Protein Prenylation | Decreased | Impaired function of small GTPases |
| Ruffled Border | Disappearance/Disorganization | Inability to secrete acid and enzymes for bone resorption |
| Sealing Zone (Actin Ring) | Disruption | Loss of adhesion to the bone surface |
| Vesicular Trafficking | Impaired | Reduced transport of lysosomes to the resorption site |
Induction of Osteoclast Apoptosis
Beyond merely inactivating osteoclasts, this compound also triggers their programmed cell death, or apoptosis. patsnap.compatsnap.com The inhibition of FPPS and the subsequent disruption of the mevalonate pathway are central to this pro-apoptotic effect. patsnap.comnih.gov The lack of prenylated proteins interferes with vital intracellular signaling pathways necessary for osteoclast survival. patsnap.comdrugbank.com
The induction of apoptosis by nitrogen-containing bisphosphonates like incadronate is a caspase-dependent process. drugbank.comnih.gov Studies have shown that treatment with these agents leads to the activation of caspases, which are key executioner enzymes in the apoptotic cascade. drugbank.com For instance, incadronate has been found to activate caspases 3, 4, and 7. drugbank.com The cleavage of specific cellular substrates by these caspases dismantles the cell in an orderly fashion, leading to the formation of apoptotic bodies. nih.gov
Furthermore, research indicates that the apoptotic pathway induced by agents like alendronate, which shares a similar mechanism with incadronate, involves endoplasmic reticulum (ER) stress. nih.gov The inhibition of FPPS can lead to peroxisomal dysfunction, which in turn triggers ER stress, culminating in apoptosis. nih.gov This process is marked by changes in the expression of key apoptosis-regulating proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov
Table 2: Key Molecular Events in Incadronate-Induced Osteoclast Apoptosis
| Molecular Event | Description | Role in Apoptosis |
|---|---|---|
| FPPS Inhibition | Blocks the mevalonate pathway. patsnap.com | Initiates the cascade leading to apoptosis. |
| Disruption of Prenylation | Prevents the proper function of survival-related proteins. patsnap.comdrugbank.com | Removes pro-survival signals. |
| Caspase Activation | Activation of executioner caspases (e.g., caspase-3, -7). drugbank.com | Dismantles the cell and executes programmed cell death. |
| ER Stress | Triggered by peroxisomal dysfunction. nih.gov | A cellular stress response that can lead to apoptosis. |
| Altered Apoptotic Protein Expression | Decreased Bcl-2, increased Bax. nih.gov | Shifts the balance towards cell death. |
Modulatory Effects on Osteoclast Recruitment and Adhesion
Indirect and Modulatory Effects on Bone Cell Biology
The influence of incadronate extends beyond its direct actions on osteoclasts, encompassing modulatory effects on other key players in bone metabolism, namely osteoblasts and the hormonal regulation of vitamin D.
Influence on Osteoblast Activity and Secretion of Osteoclast Inhibitors
The interaction between incadronate and osteoblasts, the bone-forming cells, is complex. nih.gov Several studies suggest that bisphosphonates can directly influence the function of cells within the osteoblastic lineage. nih.gov Some evidence indicates that incadronate can stimulate osteoblasts to secrete factors that inhibit the formation of osteoclasts. nih.govoup.com This finding suggests a mechanism whereby incadronate not only targets existing osteoclasts but also curtails the generation of new ones by co-opting osteoblasts.
Stimulation of Renal 25-Hydroxyvitamin D-1-Hydroxylase Activity via Parathyroid Hormone Modulation
Incadronate has been observed to influence the endocrine system, specifically the interplay between parathyroid hormone (PTH) and vitamin D metabolism. drugcentral.org Research in rats has shown that incadronate can increase serum levels of 1,25-dihydroxyvitamin D, the active form of vitamin D. drugcentral.org This increase is attributed to the stimulation of renal 25-hydroxyvitamin D-1-hydroxylase, the enzyme responsible for the final activation step of vitamin D. drugcentral.org
While the direct molecular mechanism is not fully elucidated, this effect may be linked to modulation of PTH. drugbank.com PTH is a known stimulator of 1-hydroxylase activity. researchgate.net It has been noted that the therapeutic efficacy of PTH can be decreased when used in combination with incadronic acid, suggesting an interaction between the two. drugbank.com Concurrent treatment with incadronate and PTH in animal models has shown that incadronate does not blunt the anabolic (bone-forming) effects of PTH, indicating a complex relationship. nih.gov The stimulation of active vitamin D production could have downstream effects on calcium homeostasis and bone cell function.
Indirect and Modulatory Effects on Bone Cell Biology
Inhibition of Squalene (B77637) Synthase and Sterol Biosynthesis
Incadronate disodium (also known as YM 175) is a nitrogen-containing bisphosphonate that demonstrates potent inhibitory effects on squalene synthase, a pivotal enzyme in the cholesterol biosynthesis pathway. nih.govmedchemexpress.cn This inhibitory action interrupts the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, a critical step in the formation of sterols. medchemexpress.comwiley.com
Detailed Research Findings
Research has shown that incadronate disodium is a formidable inhibitor of squalene synthase. In studies utilizing rat liver microsomes, incadronate disodium exhibited a potent inhibitory constant (Ki) of 57 nM against squalene synthase. nih.govmedchemexpress.cn This highlights its strong affinity for the enzyme.
The table below summarizes the inhibitory concentrations of Incadronate Disodium in different experimental systems.
Inhibitory Activity of Incadronate Disodium
| Experimental System | Target | Inhibitory Concentration |
|---|---|---|
| Rat Liver Microsomes | Squalene Synthase | Ki = 57 nM |
| Rat Liver Homogenate | Sterol Biosynthesis from [14C]mevalonate | IC50 = 17 nM |
Molecular Interactions and Target Identification Strategies for Incadronate Disodium Hydrate
Binding Dynamics with Bone Mineral Components
The efficacy of bisphosphonates is intrinsically linked to their ability to target and adsorb to bone mineral surfaces. This targeting is governed by the P-C-P backbone common to all bisphosphonates, which acts as a "bone hook," anchoring the molecule to hydroxyapatite. nih.gov
The strength of the interaction between a bisphosphonate and bone mineral can be quantified by its kinetic binding affinity. While specific kinetic affinity constants (K(L)) for incadronate (B8117867) disodium (B8443419) hydrate (B1144303) are not detailed in the reviewed literature, the class of nitrogen-containing bisphosphonates is characterized by a high affinity for hydroxyapatite, the primary mineral constituent of bone. patsnap.com This strong binding ensures the compound's localization and accumulation at sites of active bone remodeling. patsnap.com Studies comparing other clinically used bisphosphonates reveal significant differences in their binding affinities, which are thought to influence their duration of action. nih.gov For context, the binding affinities for other prominent bisphosphonates are presented below.
| Bisphosphonate | Relative Binding Affinity Rank |
|---|---|
| Zoledronate | Highest |
| Alendronate | High |
| Ibandronate | Intermediate |
| Risedronate | Lower |
This table illustrates the relative ranking of binding affinity among common bisphosphonates, highlighting the variability within the drug class. nih.gov
The specific structure of a bisphosphonate's side chain (the R2 group) is a key determinant of its biological activity and its binding characteristics. nih.gov For nitrogen-containing bisphosphonates like incadronate, the protonation state of the nitrogen atom in the side chain is crucial. The molecular charges related to the protonation of these side-chain moieties significantly influence the adsorption of the molecule to the negatively charged hydroxyapatite surface. This charge-dependent interaction helps explain the differences in surface modification and binding affinity observed among various bisphosphonates. nih.gov
Biochemical Characterization of Enzyme Inhibition
Once internalized by osteoclasts, nitrogen-containing bisphosphonates interfere with a critical intracellular metabolic pathway, leading to the inhibition of bone resorption. patsnap.com
The primary molecular target for incadronate and other nitrogen-containing bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS). patsnap.comdrugbank.com This enzyme is a key component of the mevalonate (B85504) pathway, which is responsible for producing isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins. patsnap.comnih.gov By inhibiting FPPS, incadronate prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov This disruption prevents the prenylation of proteins that are essential for osteoclast function, such as cytoskeletal arrangement and membrane ruffling, ultimately leading to osteoclast apoptosis. patsnap.com Incadronate, also known as YM 175, has demonstrated high potency in inhibiting this pathway. researchgate.net
| Assay | Parameter | Value | Source System |
|---|---|---|---|
| Sterol Biosynthesis from Mevalonate | IC50 | 17 nM | Rat Liver Homogenate |
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This data indicates the high potency of Incadronate in blocking the mevalonate pathway. researchgate.net
Advanced Methodologies for Target Identification and Validation
The identification and validation of molecular targets are critical steps in the development and understanding of therapeutic agents like Incadronate disodium hydrate. Advanced methodologies provide powerful tools to elucidate the mechanism of action, identify primary targets, and uncover potential off-target effects. These strategies often involve a combination of cell-based screening, genomic and proteomic approaches, and direct biochemical and structural analyses.
Whole-Cell Screening Assays for Isoprenoid Biosynthesis Inhibitors
Whole-cell screening assays are instrumental in identifying compounds that disrupt specific cellular pathways in a physiologically relevant context. For inhibitors of isoprenoid biosynthesis, such as this compound, these assays are designed to detect the downstream consequences of target engagement within intact cells.
A common strategy involves the use of cell lines that are sensitive to the inhibition of the mevalonate pathway. The primary molecular target of nitrogen-containing bisphosphonates, including Incadronate, is farnesyl pyrophosphate synthase (FPPS). nih.gov Inhibition of FPPS leads to a depletion of essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac, which are vital for various cellular functions including cytoskeletal organization and cell survival. bio-rad.com
Whole-cell assays can be designed to measure endpoints that are affected by the inhibition of this pathway. For example, a screening platform could monitor for apoptosis (programmed cell death) in osteoclasts or cancer cells, as the disruption of prenylation leads to cell death. researchgate.net Another approach is to use reporter gene assays where the expression of a reporter protein is dependent on the activity of a prenylated protein.
A key advantage of whole-cell screens is their ability to simultaneously assess a compound's cell permeability and its effect on the target within the cellular environment. nih.gov This provides a more comprehensive understanding of a compound's potential as a therapeutic agent compared to purely biochemical assays.
Table 1: Examples of Whole-Cell Screening Assay Formats for Isoprenoid Biosynthesis Inhibitors
| Assay Type | Principle | Endpoint Measured | Relevance to Incadronate |
| Cell Viability/Apoptosis Assay | Inhibition of isoprenoid synthesis leads to apoptosis in sensitive cell lines (e.g., osteoclasts, certain tumor cells). | Decrease in cell viability, increase in markers of apoptosis (e.g., caspase activation). | Directly assesses the cytotoxic effects of Incadronate on target cells. |
| Reporter Gene Assay | A reporter gene is placed under the control of a signaling pathway dependent on prenylated proteins. | Change in reporter signal (e.g., luminescence, fluorescence). | Provides a quantifiable readout of the inhibition of a specific downstream signaling event. |
| Phenotypic Screening | Observation of morphological or functional changes in cells upon treatment with the inhibitor. | Alterations in cell morphology, inhibition of cell migration or invasion. | Can reveal novel cellular effects and mechanisms of action. |
Integrated Genomic and Proteomic Profiling Approaches
Integrated genomic and proteomic profiling offers a systems-level view of the cellular response to a drug, enabling the identification of not only the primary target but also secondary targets and affected pathways.
Genomic approaches , such as genome-wide CRISPR-Cas9 screens, can be employed to identify genes that either enhance or suppress the cytotoxic effects of a compound. In a typical CRISPR screen, a library of guide RNAs targeting thousands of genes is introduced into a population of cells. The cells are then treated with the compound of interest, and the representation of each guide RNA in the surviving cell population is determined by deep sequencing. Genes whose knockout confers resistance to the drug are potential targets, while genes whose knockout sensitizes cells to the drug may represent parallel or compensatory pathways. While not specifically documented for Incadronate, this approach has been used to identify targets for other anti-cancer agents.
Proteomic approaches , on the other hand, analyze changes in the cellular proteome upon drug treatment. Techniques like mass spectrometry-based proteomics can quantify the expression levels of thousands of proteins, providing a global snapshot of the cellular response. For a compound like Incadronate, proteomic profiling of treated osteoclasts or cancer cells could reveal changes in the expression of proteins involved in the mevalonate pathway, apoptosis, and cell adhesion. For instance, a study on the bisphosphonate alendronate in bone cells identified perturbations in the RIPK3/Wnt/GSK3/β-catenin signaling pathway, affecting processes like angiogenesis and mineralization. nih.gov
By integrating genomic and proteomic data, a more complete picture of the drug's mechanism of action can be constructed. For example, a gene identified in a CRISPR screen as a potential target can be validated by observing corresponding changes in the protein's expression or activity in a proteomics experiment.
Table 2: Integrated Approaches for Target Identification
| Approach | Methodology | Information Gained | Potential Application for Incadronate |
| CRISPR-Cas9 Screening | Genome-wide knockout or activation of genes to identify those that modulate drug sensitivity. | Identification of essential genes for drug action (potential targets) and resistance mechanisms. | Uncovering novel targets or synergistic pathways with FPPS inhibition. |
| Proteomic Profiling (e.g., Mass Spectrometry) | Quantitative analysis of protein expression changes in response to drug treatment. | Identification of up- or down-regulated proteins and affected cellular pathways. | Understanding the broader cellular impact of Incadronate beyond the mevalonate pathway. |
| Integrated Omics Analysis | Combination of genomic, transcriptomic, and proteomic data. | A comprehensive view of the drug's mechanism of action and cellular response. | Building a detailed molecular network of Incadronate's effects. |
Affinity Chromatography and Structural Biology Techniques for Direct Target Identification
Direct target identification methods aim to physically isolate and identify the protein(s) that a drug binds to within a cell.
Affinity chromatography is a powerful technique for this purpose. bio-rad.com In this approach, the drug molecule (in this case, an analog of Incadronate) is chemically immobilized onto a solid support, such as chromatography beads. A cellular lysate is then passed over this "bait," and proteins that bind to the drug are captured. After washing away non-specifically bound proteins, the target proteins are eluted and identified, typically by mass spectrometry. This method allows for the unbiased identification of direct binding partners of a drug.
Structural biology techniques , such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution three-dimensional structures of drug-target complexes. These techniques are invaluable for validating a drug-target interaction and for understanding the precise molecular mechanism of inhibition. For nitrogen-containing bisphosphonates, crystal structures of FPPS in complex with various bisphosphonates have been solved. nih.govnih.gov These structures have revealed that the nitrogen atom in the bisphosphonate side chain plays a crucial role in binding to the enzyme's active site. nih.gov This detailed structural information can guide the design of more potent and selective inhibitors.
The combination of affinity chromatography to identify potential targets and structural biology to validate and characterize the interaction at the atomic level provides a robust platform for direct target identification and drug optimization.
Table 3: Direct Target Identification and Validation Techniques
| Technique | Principle | Outcome | Application to Incadronate |
| Affinity Chromatography | A drug analog is immobilized and used as bait to capture binding proteins from a cell lysate. | Identification of direct protein targets of the drug. | Isolating and identifying FPPS and potentially other off-target proteins that bind to Incadronate. |
| X-ray Crystallography | Diffraction of X-rays by a crystallized protein-drug complex to determine its atomic structure. | High-resolution 3D structure of the drug bound to its target. | Elucidating the precise binding mode of Incadronate within the active site of FPPS. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of frozen hydrated protein-drug complexes using an electron microscope to reconstruct a 3D structure. | High-resolution structures of large protein complexes or membrane proteins with bound drugs. | Determining the structure of Incadronate bound to FPPS or other large target complexes. |
Preclinical Investigation of Incadronate Disodium Hydrate S Biological Impact
In Vitro Cellular and Organ Culture Studies
Incadronate (B8117867) disodium (B8443419) hydrate (B1144303), a nitrogen-containing bisphosphonate also identified as YM175, fundamentally exerts its biological effect by inhibiting osteoclast-mediated bone resorption. tandfonline.comtandfonline.com Osteoclasts are specialized, multinucleated cells responsible for the degradation of bone matrix, a critical process in bone remodeling. tandfonline.com The primary mechanism of incadronate involves its high affinity for hydroxyapatite, the mineral component of bone, allowing it to accumulate at sites of active bone turnover. tandfonline.com
Studies have determined the in vitro inhibitory concentration (IC₅₀) for incadronate's effect on osteoclasts, providing a benchmark for its potency. Research on the disposition of incadronate in rats with bone metastases showed that the concentrations achieved in the bone were significantly higher than the levels required to inhibit osteoclast activity in vitro. tandfonline.comtandfonline.com
While the primary action of incadronate is on osteoclasts, the effect of nitrogen-containing bisphosphonates on osteoblasts—the cells responsible for bone formation—has also been a subject of investigation. Studies on other potent nitrogen-containing bisphosphonates, such as zoledronate and ibandronate, suggest that their influence on osteoblast proliferation is generally limited. nih.govnih.gov
Regarding the biosynthesis of extracellular matrix (ECM) components, which is crucial for building new bone, research indicates a potential time-dependent effect. In vitro studies on human osteoblasts exposed to nitrogen-containing bisphosphonates have shown an initial enhancement of gene expression for collagen type I, a primary component of the bone matrix. nih.govnih.gov However, this stimulatory effect appeared to decrease with prolonged exposure, suggesting a complex regulatory role. nih.govnih.gov For instance, one study observed that ibandronate stimulated collagen gene expression, reaching a maximum at day 10, while zoledronate showed a peak at day 2, with expression levels for both decreasing significantly by day 14. nih.gov
| Bisphosphonate | Peak Stimulation (Day) | Maximum Expression (% of Control) | Expression at Day 14 (% of Control) |
|---|---|---|---|
| Ibandronate | 10 | ~400% | ~30% |
| Zoledronate | 2 | ~330% | ~12% |
Note: Data are generalized from studies on nitrogen-containing bisphosphonates like ibandronate and zoledronate, as specific data for incadronate on osteoblast proliferation and ECM biosynthesis were not detailed in the provided sources. nih.govnih.gov
The mononuclear phagocyte system (MPS) is a cellular network comprising bone marrow progenitors, circulating blood monocytes, and tissue macrophages. wikipedia.orgnih.gov These cells play a critical role in immunity and tissue homeostasis. wikipedia.org Osteoclasts, the primary target of incadronate, originate from hematopoietic precursors of the monocyte-macrophage lineage within the MPS. nih.gov
Preclinical research suggests that incadronate's impact extends to the precursor cells within this system. In a rat model of adjuvant-induced arthritis, treatment with incadronate (YM175) led to a dose-dependent reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive cells in bone marrow spaces and granulation tissue. nih.gov This cellular population includes not only mature osteoclasts but also their precursors. nih.gov This finding indicates that incadronate's biological activity involves suppressing the pool of osteoclast precursors, thereby affecting the broader mononuclear phagocyte system from which these bone-resorbing cells are derived. nih.gov
In Vivo Animal Model Systems
Pharmacokinetics and Bone Concentration
Pharmacokinetic studies in rats demonstrate that intravenously administered incadronate is selectively taken up by bone tissue. tandfonline.comtandfonline.com This high affinity for bone is a characteristic feature of bisphosphonates. tandfonline.com In a study using nude rats with bone metastases, the pharmacokinetic profile of incadronate, including plasma concentration and urinary excretion, was not significantly different from that in control rats without metastases. tandfonline.comtandfonline.com However, the compound showed selective and high accumulation in the bone regions immediately surrounding metastatic tumor nests. tandfonline.comtandfonline.com
Drug concentrations in these targeted bone regions were measured to be between 3 to 10 µg/g. tandfonline.comtandfonline.com These levels are substantially higher than the in vitro IC₅₀ value of 0.35 µg/mL required for the inhibition of osteoclast activity, confirming that therapeutically effective concentrations are achieved at the site of action. tandfonline.comtandfonline.com
| Parameter | Value |
|---|---|
| Concentration in Bone Around Tumor | 3 - 10 µg/g |
| In Vitro IC₅₀ for Osteoclast Inhibition | 0.35 µg/mL |
Pharmacodynamics and Antiresorptive Efficacy
The antiresorptive efficacy of incadronate has been demonstrated in various rodent models. In ovariectomized rats, a model for postmenopausal osteoporosis, oral administration of incadronate for 4 or 12 weeks dose-dependently inhibited the decrease in bone mineral density (BMD) of the lumbar vertebrae. nih.gov It also dose-dependently inhibited the loss of compressive strength in the distal femur and suppressed the increase in urinary deoxypyridinoline, a key biomarker for bone resorption. nih.gov
In a rat model of adjuvant-induced arthritis, incadronate (YM175) suppressed radiological and histopathological changes in a dose-dependent manner. nih.gov Furthermore, it was shown to dose-dependently inhibit articular cartilage destruction and subchondral bone loss in the early phase of the disease (at 4 weeks after sensitization). researchgate.net These findings collectively underscore the potent antiresorptive efficacy of incadronate in in vivo systems, directly linking its pharmacokinetic profile to its pharmacodynamic effects on bone remodeling. nih.govnih.gov
Bone Remodeling Dynamics in Rodent Models
Maintenance of Bone Mass in Ovariectomized Models
Incadronate disodium hydrate has demonstrated significant efficacy in preserving bone mass in ovariectomized (OVX) animal models, which are standard for studying postmenopausal osteoporosis. Studies in ovariectomized rats have shown that incadronate dose-dependently inhibits the decrease in bone mineral density (BMD) in the lumbar vertebrae. nih.gov This effect was observed after both 4 and 12 weeks of oral administration, with significant inhibition of bone loss at higher doses. nih.gov
Furthermore, incadronate has been shown to maintain the gains in cancellous bone mass achieved with intermittent parathyroid hormone (hPTH(1-34)) treatment in OVX rats. nih.gov While PTH-induced bone mass is typically lost rapidly after treatment cessation, sequential treatment with incadronate successfully maintained this newly formed bone. nih.gov This maintenance effect was attributed to the suppression of bone remodeling. nih.gov
Long-term studies have also investigated the effects of incadronate after its withdrawal in OVX rats. These studies revealed that incadronate's beneficial effects on bone volume and structure persist in a dose-dependent manner long after treatment has stopped. This sustained effect is achieved by depressing both bone resorption and formation. researchgate.net
Histomorphometric analysis of the proximal tibia in OVX rats treated with incadronate showed a dose-dependent decrease in bone turnover. Both cancellous and cortical bone mass and strength were preserved for up to 12 months after the withdrawal of a high dose of incadronate.
Table 1: Effect of this compound on Bone Parameters in Ovariectomized Rats
| Parameter | Model | Treatment Duration | Key Findings |
|---|---|---|---|
| Bone Mineral Density (BMD) | Ovariectomized Rats | 4 and 12 weeks | Dose-dependently inhibited the decrease in lumbar vertebrae BMD. nih.gov |
| Compressive Strength | Ovariectomized Rats | 12 weeks | Dose-dependently inhibited the loss of distal femur metaphyseal compressive strength. nih.gov |
| Bone Turnover Markers | Ovariectomized Rats | 4 and 12 weeks | Dose-dependently inhibited the increase in urinary deoxypyridinoline. Reduced serum osteocalcin levels after 12 weeks. nih.gov |
| Cancellous Bone Mass | Ovariectomized Rats (post-PTH treatment) | 4 weeks | Maintained PTH-induced increases in tibial cancellous bone mass. nih.gov |
Prevention of Bone Loss in Immobilization-Induced Models
Preclinical studies directly investigating the efficacy of this compound in primary immobilization-induced osteoporosis models are limited. However, insights can be drawn from studies on related conditions that involve immobilization as a contributing factor to bone loss.
For instance, in a rat model of adjuvant-induced arthritis, a condition that leads to joint inflammation and subsequent immobilization, incadronate disodium demonstrated a dose-dependent inhibition of periarticular bone loss in the early phase of the disease. researchgate.netnih.gov At 4 weeks after the induction of arthritis, incadronate treatment significantly inhibited subchondral bone loss and articular cartilage destruction. nih.gov However, these protective effects were not sustained at later time points (6 and 10 weeks) as the disease progressed in severity. nih.gov This suggests that while incadronate can counteract bone loss associated with inflammatory conditions and the resulting disuse, its efficacy may be limited in the face of severe and chronic inflammation.
It is important to note that generalized osteoporosis in conditions like rheumatoid arthritis is often caused by immobilization due to functional impairment. researchgate.net While bisphosphonates, as a class, are recognized for their inhibitory effect on bone resorption, the direct preclinical evidence for incadronate in a pure model of immobilization-induced bone loss requires further investigation.
Impact on Tumor-Induced Bone Resorption and Osteolytic Lesions in Experimental Carcinoma Models
Incadronate disodium, as a potent bisphosphonate, is recognized for its utility in conditions characterized by excessive bone resorption, including metastatic bone disease. patsnap.compatsnap.com Preclinical evidence suggests that bisphosphonates can inhibit the adhesion of cancer cells to the bone matrix, which may reduce the likelihood of bone metastases. patsnap.com
While direct preclinical studies focusing solely on incadronate in experimental carcinoma models leading to osteolytic lesions are not extensively detailed in the provided search results, the known mechanism of action of nitrogen-containing bisphosphonates provides a strong basis for its effects. These compounds inhibit osteoclast-mediated bone resorption, a key process in the development of osteolytic lesions in cancers such as breast cancer and multiple myeloma. jci.orgcore.ac.uk
In a broader context, other potent bisphosphonates have been shown to be effective in animal models of tumor-induced bone disease. For example, ibandronate has been shown to reduce osteolytic lesions in a murine model of human myeloma bone disease. jci.org Similarly, in models of breast cancer bone metastasis, bisphosphonates are a standard component of therapeutic strategies to mitigate skeletal-related events. iu.edu Given that incadronate is a third-generation bisphosphonate with high anti-resorptive potency, it is expected to have a significant inhibitory effect on tumor-induced bone resorption and the formation of osteolytic lesions.
Comparative Preclinical Mechanistic Studies with Other Bisphosphonates
Incadronate disodium is a third-generation, nitrogen-containing bisphosphonate, a class of drugs known for their potent inhibition of osteoclast-mediated bone resorption. amegroups.orgamegroups.cn Its mechanism of action is consistent with other nitrogen-containing bisphosphonates, which involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway within osteoclasts. patsnap.com This inhibition disrupts the prenylation of small GTPase signaling proteins that are crucial for osteoclast function and survival, ultimately leading to apoptosis of these cells. patsnap.com
In terms of potency, in vitro studies have demonstrated that incadronate's anti-resorptive ability is significantly higher than that of earlier generation bisphosphonates. Specifically, it is reported to be 1000 times more potent than clodronate (a first-generation, non-nitrogen-containing bisphosphonate) and 100 times more potent than pamidronate (a second-generation, nitrogen-containing bisphosphonate). nih.gov
While direct head-to-head preclinical mechanistic studies comparing incadronate with other third-generation bisphosphonates like zoledronic acid or risedronate are not extensively available in the search results, comparisons can be drawn from their classification and known potencies. As a third-generation bisphosphonate, incadronate is considered to have enhanced pharmacological activity due to its extended side chains. nih.gov Clinical comparisons have suggested that incadronate may have fewer adverse reactions than zoledronic acid, although more extensive research is needed to confirm this. nih.gov A meta-analysis comparing incadronate to pamidronate for the treatment of bone metastasis pain found comparable efficacy, but with incadronate having significantly fewer adverse reactions. amegroups.org
Table 2: Comparative Potency of this compound
| Bisphosphonate | Generation | Relative Anti-resorptive Potency (Compared to Etidronate = 1) |
|---|---|---|
| Etidronate | First | 1 |
| Clodronate | First | 10 |
| Pamidronate | Second | 100 |
| Alendronate | Third | 1,000 - 10,000 |
| Risedronate | Third | 1,000 - 10,000 |
| Ibandronate | Third | 1,000 - 10,000 |
| Zoledronic Acid | Third | >10,000 |
| Incadronate | Third | ~10,000 |
Note: Relative potencies are approximate and can vary based on the specific in vitro or in vivo model used.
Induction of Intramembranous Intramedullary Bone Formation at Higher Exposure Levels
Preclinical investigations into the effects of high doses of incadronate disodium on bone formation have yielded interesting, albeit complex, findings. A long-term study on fracture healing in the femoral shaft of growing rats provides some of the most relevant data in this area. nih.govresearchgate.net
In this study, continuous treatment with a high dose of incadronate was found to delay the process of fracture healing, as evidenced by a delay in both lamellar cortical shell formation and the resolution of the original cortex. nih.govresearchgate.net Histomorphometric analysis revealed that the mineral apposition rate (MAR) and bone formation rate (BFR) were significantly decreased in the high-dose continuous treatment group, indicating that callus remodeling was suppressed. nih.gov
However, the same study also reported that the cross-sectional area of the fractured femur was largest in the high-dose continuous treatment group at 25 weeks. nih.govresearchgate.net Despite the delay in remodeling, the mechanical strength (stiffness and ultimate load) of the fractured femur in the high-dose group was the highest among all groups at both 25 and 49 weeks. nih.govresearchgate.net This suggests that while high-dose incadronate suppresses the normal remodeling phase of fracture healing, it does not impair the recovery of mechanical integrity and may lead to a greater amount of bone tissue in the callus. nih.gov
While the term "intramembranous intramedullary bone formation" is not explicitly used in the study, the observation of an increased cross-sectional area of the callus in the presence of suppressed remodeling could be interpreted as an alteration in the bone formation process. Further research is needed to specifically characterize this phenomenon and to determine if it aligns with the classical definition of intramembranous bone formation at intramedullary sites under high-dose incadronate exposure.
Computational and Modeling Approaches in Incadronate Disodium Hydrate Research
Molecular Simulation Techniques
At the molecular level, simulation techniques provide high-resolution insights into how Incadronate (B8117867) disodium (B8443419) hydrate (B1144303) interacts with its protein target, which is fundamental to its mechanism of action.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For nitrogen-containing bisphosphonates like incadronate, MD simulations are used to investigate the dynamic interactions with their enzymatic target, farnesyl pyrophosphate synthase (FPPS). patsnap.comopenpharmaceuticalsciencesjournal.com These simulations can reveal the stability of the drug-protein complex and highlight the key amino acid residues involved in binding. scienceopen.com
MD simulations can model how the flexible parts of the FPPS active site accommodate the incadronate molecule, providing a more realistic view than static crystal structures. nih.gov This "relaxed complex scheme" accounts for the protein's flexibility and is crucial for accurately predicting binding affinity and understanding the structural basis of inhibition. nih.gov
Computational docking is a modeling technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. bohrium.com For Incadronate disodium hydrate, docking studies are focused on its interaction with the active site of FPPS. scienceopen.com These studies help to visualize and analyze how the bisphosphonate moiety and the nitrogen-containing side chain of incadronate fit into the binding pocket of the enzyme.
Docking studies have been instrumental in understanding the structure-activity relationships of various bisphosphonates. scienceopen.com The results reveal critical interactions, such as the coordination of the phosphonate (B1237965) groups with magnesium ions and hydrogen bonding with key residues in the FPPS active site. scienceopen.com These computational predictions guide the design of new, potentially more potent FPPS inhibitors.
Summary of Key Molecular Interactions for N-Bisphosphonates with FPPS
| Type of Interaction | Description | Importance |
|---|---|---|
| Electrostatic Interactions | The negatively charged phosphonate groups of incadronate interact with positively charged magnesium ions (Mg2+) and amino acid residues in the FPPS active site. | Crucial for the initial binding and anchoring of the drug within the active site. |
| Hydrogen Bonding | The nitrogen atom and other functional groups on the incadronate side chain form hydrogen bonds with specific amino acid residues of the enzyme. | Contributes significantly to the binding affinity and specificity of the inhibitor. |
| Hydrophobic Interactions | Non-polar parts of the incadronate molecule may interact with hydrophobic pockets within the enzyme. | Can enhance the overall stability of the drug-enzyme complex. |
Systems Biology and Bone Remodeling Simulations
Systems biology approaches aim to understand the broader physiological impact of a drug by modeling the complex network of interactions within a biological system. chemrxiv.org In the context of this compound, systems biology models simulate the entire bone remodeling cycle, integrating the activities of osteoclasts, osteoblasts, and osteocytes, along with key signaling pathways like RANK-RANKL-OPG. frontiersin.orgthe-innovation.org
These mathematical models can simulate how the incadronate-induced reduction in osteoclast activity affects the subsequent phase of bone formation by osteoblasts. frontiersin.org Since bone resorption and formation are coupled processes, inhibiting one can have downstream effects on the other. the-innovation.org By incorporating the known effects of bisphosphonates, such as promoting osteoclast apoptosis, these models can predict the net effect on bone mass and structure over long periods. frontiersin.org This holistic view is essential for understanding how the drug alters the dynamic equilibrium of bone turnover to achieve its therapeutic effect in diseases characterized by excessive bone resorption. frontiersin.orgchemrxiv.org
Spatio-Temporal Simulations of Bone Cell Population Dynamics
Spatio-temporal simulations are advanced computational models designed to replicate the dynamic process of bone remodeling as it occurs in both space and time. nih.govnih.gov These models are particularly useful for understanding the activity of the Basic Multicellular Unit (BMU), the temporary assembly of osteoclasts and osteoblasts that carries out the removal of old bone and replacement with new bone. nih.govnih.govresearchgate.net
These simulations go beyond simple temporal models by accounting for the spatial relationships and movements of cells. nih.gov They can model the intermittent activation of BMUs, often triggered by microdamage to the bone matrix, and the subsequent coordinated phases of the remodeling cycle. nih.gov A key aspect of these models is simulating the availability of precursor cells and the interactions between neighboring BMUs. nih.gov For example, some models incorporate a "metabolic cost" principle, which prevents a new BMU from activating in the immediate vicinity of an existing one, reflecting biological resource limitations. nih.govnih.gov
The simulations track the distinct phases of the BMU lifecycle: resorption, reversal, formation, and quiescence. By integrating data on cell differentiation, signaling factors, and biomechanics, these models can generate realistic timelines for the remodeling process. nih.govresearchgate.net
Table 1: Simulated Phases of the Bone Remodeling Cycle in a Spatio-Temporal Model
| Remodeling Phase | Average Duration (Days) | Key Cellular Events |
|---|---|---|
| Resorption | ~22 | Mature osteoclasts remove old or damaged bone matrix. Release of matrix-bound growth factors like TGF-β begins. |
| Reversal | ~8 | Osteoclast apoptosis occurs. Reversal cells prepare the surface for bone formation. Osteoblast precursors accumulate. |
| Formation | ~65 | Mature osteoblasts deposit new bone matrix (osteoid), which is subsequently mineralized. |
| Quiescence | ~560-600 | The bone surface returns to a resting state until a new remodeling cycle is initiated. |
This table summarizes the average duration and key events of each phase of the bone remodeling cycle as simulated by spatio-temporal bone cell population models. nih.govresearchgate.net The coordination between resorption and formation is shown to be dependent on coupling factors like TGF-β. nih.govresearchgate.net
Mechanistic Modeling of Osteoblast-Osteoclast Cross-Talk in Response to Bisphosphonates
The balance of bone homeostasis is maintained by intricate communication, or cross-talk, between bone-forming osteoblasts and bone-resorbing osteoclasts. frontiersin.org Mechanistic models are computational frameworks that aim to simulate these interactions by incorporating the complex network of biochemical signaling pathways that govern cell behavior. frontiersin.org These models are essential for understanding how drugs like incadronate disrupt or modify this delicate balance.
The core of these models is the representation of key signaling pathways. mdpi.com A primary regulatory axis is the RANK/RANKL/OPG pathway, where osteoblasts and osteocytes produce RANKL (Receptor Activator of Nuclear factor-κB Ligand) to stimulate osteoclast formation and activity, and OPG (osteoprotegerin) to inhibit this process. frontiersin.orgmdpi.com Other critical pathways often included are the Wnt/β-catenin pathway, which is crucial for osteoblast proliferation and differentiation, and signaling via growth factors like TGF-β, which is released from the bone matrix during resorption and influences both cell types. nih.govmdpi.com
Some models also consider the role of direct cell-to-cell contact signaling, such as the interaction between ephrin ligands and Eph receptors on osteoclasts and osteoblasts, which has been shown to be affected by other bisphosphonates like alendronate. nih.gov
Table 2: Components of Mechanistic Models for Osteoblast-Osteoclast Cross-Talk
| Component | Role in Model | Key Molecules/Interactions |
|---|---|---|
| Cell Populations | Represents the primary actors in bone remodeling. | Osteoclasts, Osteoblasts, Osteocytes, Precursor Cells |
| Signaling Pathways | Govern the differentiation, activity, and apoptosis of bone cells. | RANK/RANKL/OPG, Wnt/β-catenin, TGF-β, Ephrin-Eph |
| Coupling Factors | Mediate the communication between resorption and formation. | TGF-β, Sphingosine-1-phosphate (S1P) |
| External Stimuli | Represent physiological or therapeutic inputs to the system. | Mechanical Loading, Hormones, Bisphosphonates |
This table outlines the fundamental components integrated into mechanistic models to simulate the complex cross-talk between osteoblasts and osteoclasts in response to various stimuli, including bisphosphonate therapy. frontiersin.orgfrontiersin.orgmdpi.comnih.gov
When modeling the response to incadronate, the initial event is the drug's direct effect on the osteoclast. Incadronate is taken up by osteoclasts, where it inhibits the mevalonate (B85504) pathway, disrupting essential cellular functions and inducing apoptosis. patsnap.comnih.govpatsnap.com In a mechanistic model, this translates to a decrease in the number and resorptive capacity of the osteoclast population. This primary perturbation triggers a series of secondary effects through the signaling network. For instance, reduced bone resorption leads to less release of matrix-derived TGF-β, which in turn alters the signals sent to osteoblasts. nih.gov The models can then predict how osteoblasts respond to this altered signaling environment, exploring potential changes in their proliferation, differentiation, and bone-forming activity. This allows for a detailed, systems-level understanding of how incadronate's potent anti-resorptive action ultimately influences the entire bone remodeling unit. medicinabuenosaires.com
Future Directions and Emerging Research Avenues for Incadronate Disodium Hydrate
Exploration of Undiscovered Molecular Targets and Off-Pathway Effects
While the primary molecular target of nitrogen-containing bisphosphonates (N-BPs) like incadronate (B8117867) is farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway, emerging research suggests the possibility of other cellular interactions. oup.compnas.org Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival. patsnap.com However, the complete understanding of incadronate's effects may require looking beyond this central mechanism.
Future investigations should aim to identify potential "off-target" effects, which are unintended molecular interactions that could contribute to both therapeutic efficacy and adverse events. nih.govicr.ac.uk Research on other drugs has shown that what are initially considered off-target effects can sometimes be harnessed for new therapeutic applications. icr.ac.uk For incadronate, this could involve exploring its influence on other enzymes or signaling pathways within osteoclasts or other cells in the bone microenvironment. For instance, some studies on N-BPs suggest anti-inflammatory and immune-modulatory properties that could be beneficial in certain conditions. uspharmacist.com A systematic approach to identifying these off-target interactions is crucial for a comprehensive understanding of the drug's activity. researchgate.net
Potential research avenues include:
Proteome-wide screening: Utilizing techniques like affinity chromatography coupled with mass spectrometry to identify proteins that directly bind to incadronate.
Phenotypic screening: Employing high-content imaging and cellular assays to observe the effects of incadronate on various cellular processes beyond bone resorption. nih.gov
Comparative analysis: Studying the molecular profiles of cells treated with incadronate versus other N-BPs to identify unique effects.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To gain a more nuanced understanding of incadronate's mechanism of action, researchers are moving beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development of more sophisticated in vitro and in vivo systems that better recapitulate the complexity of the human bone microenvironment is a key area of future research.
Advanced In Vitro Models:
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying drug effects. nih.gov For incadronate research, 3D bioprinted bone models containing osteoblasts, osteoclasts, and osteocytes can provide valuable insights into how the drug influences cell-cell interactions and bone matrix dynamics. nih.gov Furthermore, microfluidic "organ-on-a-chip" technology can be used to create dynamic models of bone remodeling, allowing for real-time analysis of cellular responses to incadronate. rsc.org A novel soft-tissue in vitro model has been developed to study the effects of bisphosphonates on oral mucosal tissues, which could be relevant for investigating side effects. nih.govnih.gov
Advanced In Vivo Models:
While rodent models have been instrumental, future research may utilize genetically engineered mouse models that more closely mimic human bone diseases. ace-therapeutics.com These models can help to dissect the role of specific genes and pathways in the response to incadronate. Additionally, zebrafish models, with their rapid development and transparent embryos, offer a powerful tool for high-throughput screening of drug effects on bone development and regeneration. oup.com The use of larger animal models, when appropriate, can provide data that is more directly translatable to human physiology. ichorlifesciences.com
| Model Type | Description | Potential Application for Incadronate Research |
| 3D Bioprinted Bone Constructs | Engineered tissues containing multiple bone cell types in a scaffold. nih.gov | Studying the integrated effects of incadronate on the entire bone remodeling unit. |
| Organ-on-a-Chip | Microfluidic devices that mimic the physiological environment of bone. rsc.org | Real-time monitoring of cellular responses and drug metabolism. |
| Genetically Engineered Mice | Mice with specific genetic modifications related to bone diseases. ace-therapeutics.com | Investigating the drug's efficacy in specific genetic contexts of osteoporosis. |
| Zebrafish Larvae | Transparent embryos allowing for in-vivo imaging of bone development. oup.com | High-throughput screening for effects on bone formation and resorption. |
Integration of Multi-Omics Data for Comprehensive Pathway Analysis
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the systemic effects of incadronate. nih.govresearchgate.net By integrating these large datasets, researchers can construct a comprehensive picture of the molecular pathways modulated by the drug. mdpi.com
A multi-omics approach can reveal:
Transcriptomic changes: How incadronate alters gene expression in osteoclasts and other bone cells.
Proteomic shifts: The impact of the drug on protein levels and post-translational modifications.
Metabolomic profiles: Changes in the cellular metabolome that result from the inhibition of the mevalonate pathway and other potential off-target effects.
Studies integrating multi-omics data in the context of osteoporosis have already identified novel biomarkers and pathways. nih.govmdpi.comresearchgate.netmdpi.com Applying a similar strategy to incadronate-treated cells or tissues could uncover previously unknown mechanisms of action and identify potential biomarkers to predict treatment response. For instance, analyzing the discordance between metabolomic, proteomic, and transcriptomic data can provide deeper insights into the complex regulatory networks at play. nih.gov
Novel Computational Approaches for Drug Discovery and Optimization in Bone Metabolism
Computational modeling and bioinformatics are becoming indispensable tools in drug discovery and development. uliege.beresearchgate.net For incadronate and other bisphosphonates, these approaches can be used to refine our understanding of their structure-activity relationships and to design new, more effective therapies for bone disorders.
Molecular Modeling and Simulation:
In silico techniques, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the interaction of incadronate with its primary target, FPPS. nih.gov These models can help to explain differences in binding affinities and inhibitory potencies among various bisphosphonates. researchgate.netnih.gov Computational studies can also be used to predict the binding of incadronate to potential off-targets, guiding experimental validation.
Systems Biology and Network Pharmacology:
By integrating experimental data into computational models of bone remodeling, researchers can simulate the effects of drugs like incadronate on the entire biological system. nih.govnih.govelifesciences.org These models can predict the long-term consequences of treatment and help to optimize therapeutic strategies. Network pharmacology, which analyzes the complex interactions between drugs, targets, and disease pathways, can be used to identify novel drug combinations that may have synergistic effects with incadronate. mdpi.com
| Computational Approach | Description | Application in Incadronate Research |
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. nih.gov | Understanding the precise interaction between incadronate and FPPS. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. mdpi.com | Analyzing the stability of the incadronate-FPPS complex. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Designing novel bisphosphonates with improved efficacy. |
| Systems Biology Modeling | Creates mathematical models of complex biological systems. elifesciences.org | Simulating the long-term effects of incadronate on bone mineral density. |
Q & A
Q. What is the primary biochemical mechanism of Incadronate disodium hydrate in inhibiting bone resorption?
this compound acts as a squalene synthase inhibitor, blocking the mevalonate pathway essential for osteoclast-mediated bone resorption. This inhibition disrupts prenylation of small GTPases, leading to osteoclast apoptosis . Additionally, it suppresses bone loss in immobilized models by enhancing bone stiffness and load-bearing capacity, as demonstrated in rodent fracture studies . Methodologically, researchers should validate its activity via assays measuring caspase-3 activation (apoptosis marker) and TRAP staining (osteoclast activity) in cell cultures.
Q. How is the hydrate form of Incadronate disodium synthesized and characterized?
Hydrate synthesis typically involves crystallization from aqueous solutions under controlled humidity. Characterization requires thermogravimetric analysis (TGA) to quantify water content and X-ray diffraction (XRD) to confirm crystalline structure . For this compound, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical to verify purity and hydrate stability, as seen in analogous hydrate characterization for nucleotides .
Q. What are the recommended assays for assessing the efficacy of this compound in vitro?
Key assays include:
- Osteoclast Resorption Assays : Use bone marrow-derived osteoclasts cultured on calcium phosphate substrates, with resorption pits quantified via scanning electron microscopy (SEM).
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining or Western blotting for Bax/Bcl-2 ratios .
- Squalene Synthase Activity : Radiolabeled farnesyl pyrophosphate incorporation assays to measure enzymatic inhibition .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the long-term effects of this compound on bone microarchitecture?
Utilize immobilized rodent models (e.g., tail-suspension in rats) to simulate disuse osteoporosis. Employ micro-computed tomography (µCT) for 3D trabecular bone analysis, focusing on parameters like bone volume fraction (BV/TV) and trabecular thickness. Dosing regimens should align with pharmacokinetic studies, ensuring serum concentrations remain within the therapeutic window (e.g., 0.1–1 mg/kg, subcutaneous injection weekly) . Longitudinal studies (>12 weeks) are critical to assess rebound resorption post-treatment cessation.
Q. How can contradictory data on Incadronate’s effects on osteoblast activity be reconciled in preclinical studies?
Discrepancies may arise from differences in cell lineage (primary vs. immortalized osteoblasts) or dosing. Researchers should:
- Standardize Models : Use primary human osteoblasts and compare with MG-63 or SaOS-2 cell lines.
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
- Pathway-Specific Profiling : Employ RNA-seq to differentiate Wnt/β-catenin vs. RANKL/OPG signaling modulation . Meta-analyses of published datasets can clarify context-dependent effects.
Q. What advanced analytical techniques are required to study the hydrate stability of Incadronate disodium under varying physiological conditions?
- Dynamic Vapor Sorption (DVS) : To monitor water uptake/loss at controlled humidity (25°C, 0–95% RH).
- Synchrotron XRD : For real-time structural analysis during dehydration .
- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity between Incadronate and water molecules . Stability in biological matrices (e.g., simulated body fluid) should be assessed via LC-MS to detect hydrate-to-anhydrate transitions .
Methodological Notes
- Hydrate Handling : Store at -20°C in desiccated containers to prevent hydration state changes, as recommended for structurally similar bisphosphonates .
- Data Reproducibility : Use reference standards (e.g., USP-grade Incadronate) and validate assays with positive controls (e.g., zoledronate for osteoclast inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
